molecular formula C8H11ClF3N3 B2844014 2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride CAS No. 2241142-04-9

2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride

Cat. No. B2844014
CAS RN: 2241142-04-9
M. Wt: 241.64
InChI Key: KVJINRYYGVVBBS-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidinamine . Pyrimidinamines are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .


Synthesis Analysis

While specific synthesis information for this compound is not available, pyrimidinamine derivatives are often synthesized using various precursors . The spatial configuration of the carbon atoms connected to the molecule plays an important role in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the trifluoromethyl group and the pyrimidin-2-yl group . The optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2 .

Scientific Research Applications

Antifungal Properties

The synthesized trifluoromethyl pyrimidine derivatives containing an amide moiety have shown promising antifungal activities. Specifically, they exhibit good in vitro antifungal effects against several plant pathogens, including Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum . These findings suggest potential applications in agriculture for crop protection.

Insecticidal Activities

The same compounds also demonstrate moderate insecticidal properties. They are effective against pests such as Mythimna separata and Spodoptera frugiperda, albeit at a lower potency than the commercial insecticide chlorantraniliprole . Further research could explore their use in integrated pest management strategies.

Anticancer Effects

Interestingly, the trifluoromethyl pyrimidine derivatives exhibit certain anticancer activities. In vitro studies revealed their impact on cancer cell lines, including PC3, K562, Hela, and A549. Although their potency is lower than that of doxorubicin, these compounds represent a novel avenue for cancer research .

Drug Design and Development

Given the unique structure of pyrimidine derivatives, they serve as valuable lead molecules for drug design. Researchers can explore modifications to enhance their pharmacological properties, potentially targeting specific diseases or pathways .

Plant Growth Regulation

Pyrimidine compounds have been used in plant growth regulation. By understanding their effects on plant physiology, scientists can develop environmentally friendly growth regulators for crop improvement .

Biological Activity Screening

Researchers can employ these derivatives in high-throughput screening assays to identify novel bioactive compounds. Their amide moiety and trifluoromethyl group make them interesting candidates for further investigation .

Mechanism of Action

Pyrimidinamines derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . This unique mode of action differentiates them from other commercial fungicides .

properties

IUPAC Name

2-[4-(trifluoromethyl)pyrimidin-2-yl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3.ClH/c1-7(2,12)6-13-4-3-5(14-6)8(9,10)11;/h3-4H,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJINRYYGVVBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CC(=N1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride

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